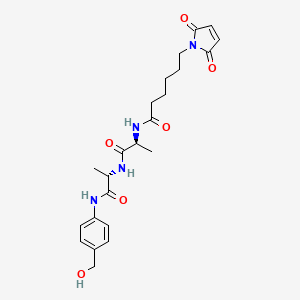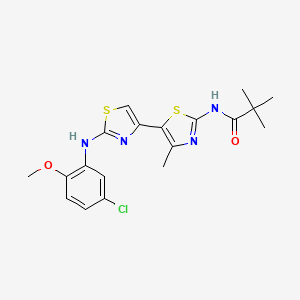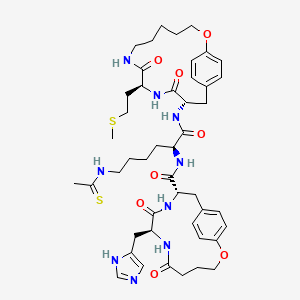
Sirt1/2/3-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sirt1/2/3-IN-1 is a potent, selective, and cell-permeable inhibitor of sirtuin 1, sirtuin 2, and sirtuin 3. These sirtuins are a class of NAD±dependent deacetylases that play crucial roles in various cellular processes, including gene expression, DNA repair, metabolism, and oxidative stress response . This compound has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative disorders, and metabolic diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sirt1/2/3-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of thieno[3,2-d]pyrimidine-6-carboxamides as starting materials . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound at a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
Sirt1/2/3-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its potency and selectivity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperature, pH, and solvent systems to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound include various analogs and derivatives that exhibit different levels of inhibitory activity against sirtuin 1, sirtuin 2, and sirtuin 3 .
Aplicaciones Científicas De Investigación
Sirt1/2/3-IN-1 has a wide range of scientific research applications:
Mecanismo De Acción
Sirt1/2/3-IN-1 exerts its effects by inhibiting the deacetylase activity of sirtuin 1, sirtuin 2, and sirtuin 3. This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes . The molecular targets of this compound include histones and non-histone proteins involved in gene expression, DNA repair, and metabolic regulation . The pathways affected by this compound include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, and the adenosine monophosphate-activated protein kinase (AMPK) pathway .
Comparación Con Compuestos Similares
Sirt1/2/3-IN-1 is unique in its ability to inhibit multiple sirtuins with high potency and selectivity. Similar compounds include:
Selisistat (EX-527): A selective inhibitor of sirtuin 1, currently in clinical trials for Huntington’s disease.
Thieno[3,2-d]pyrimidine-6-carboxamides: A class of compounds with potent inhibitory activity against sirtuin 1, sirtuin 2, and sirtuin 3.
Sirtinol: A well-known sirtuin inhibitor used in various research studies.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Propiedades
Fórmula molecular |
C46H63N9O8S2 |
|---|---|
Peso molecular |
934.2 g/mol |
Nombre IUPAC |
(8S,11S)-N-[(2S)-6-(ethanethioylamino)-1-[[(10S,13S)-10-(2-methylsulfanylethyl)-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),15,18-trien-13-yl]amino]-1-oxohexan-2-yl]-8-(1H-imidazol-5-ylmethyl)-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-triene-11-carboxamide |
InChI |
InChI=1S/C46H63N9O8S2/c1-30(64)48-20-6-4-9-36(43(58)54-38-25-31-11-15-34(16-12-31)62-22-7-3-5-21-49-42(57)37(19-24-65-2)53-45(38)60)52-44(59)39-26-32-13-17-35(18-14-32)63-23-8-10-41(56)51-40(46(61)55-39)27-33-28-47-29-50-33/h11-18,28-29,36-40H,3-10,19-27H2,1-2H3,(H,47,50)(H,48,64)(H,49,57)(H,51,56)(H,52,59)(H,53,60)(H,54,58)(H,55,61)/t36-,37-,38-,39-,40-/m0/s1 |
Clave InChI |
ZBRJJUKVURYJIL-HECCNADXSA-N |
SMILES isomérico |
CC(=S)NCCCC[C@@H](C(=O)N[C@H]1CC2=CC=C(C=C2)OCCCCCNC(=O)[C@@H](NC1=O)CCSC)NC(=O)[C@@H]3CC4=CC=C(C=C4)OCCCC(=O)N[C@H](C(=O)N3)CC5=CN=CN5 |
SMILES canónico |
CC(=S)NCCCCC(C(=O)NC1CC2=CC=C(C=C2)OCCCCCNC(=O)C(NC1=O)CCSC)NC(=O)C3CC4=CC=C(C=C4)OCCCC(=O)NC(C(=O)N3)CC5=CN=CN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
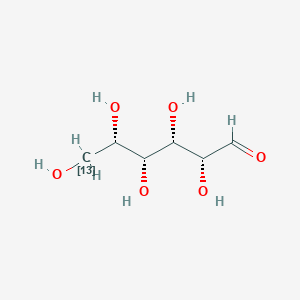

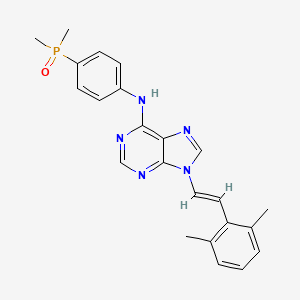
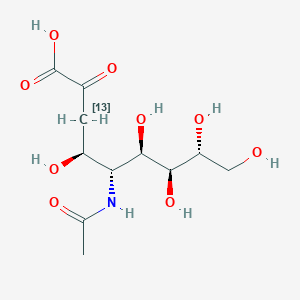
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
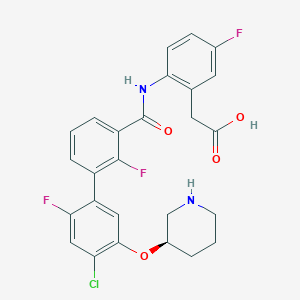
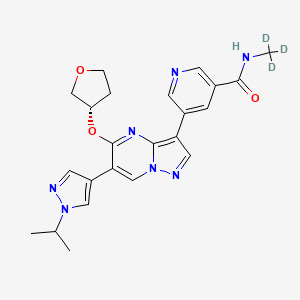

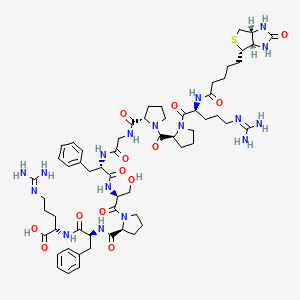
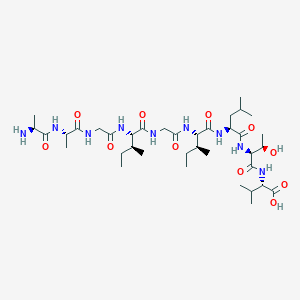
![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
